molecular formula C14H17BrO3 B12363498 Antiproliferative agent-48

Antiproliferative agent-48

Cat. No.: B12363498
M. Wt: 313.19 g/mol
InChI Key: ZVHPCVAYXRZTMY-ATMGAIRJSA-N
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Description

Antiproliferative agent-48 is a compound known for its significant activity against various cancer cell lines. It has shown potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer therapy. This compound is particularly effective against triple-negative breast cancer, lung cancer, and cervical cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-48 involves conventional organic synthesis methodologies. The compound is typically synthesized through a series of reactions, including cycloaddition and condensation reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound’s efficacy and safety for therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Antiproliferative agent-48 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Antiproliferative agent-48 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly for its ability to inhibit the growth of various cancer cell lines.

    Industry: Utilized in the development of new anticancer drugs and formulations

Mechanism of Action

The mechanism of action of antiproliferative agent-48 involves several molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H17BrO3

Molecular Weight

313.19 g/mol

IUPAC Name

1-[(7R,8R,8aR)-5-bromo-3,7-dihydroxy-8,8a-dimethyl-7,8-dihydro-1H-naphthalen-2-yl]ethanone

InChI

InChI=1S/C14H17BrO3/c1-7-12(17)5-11(15)10-4-13(18)9(8(2)16)6-14(7,10)3/h4-5,7,12,17-18H,6H2,1-3H3/t7-,12-,14+/m0/s1

InChI Key

ZVHPCVAYXRZTMY-ATMGAIRJSA-N

Isomeric SMILES

C[C@H]1[C@H](C=C(C2=CC(=C(C[C@]12C)C(=O)C)O)Br)O

Canonical SMILES

CC1C(C=C(C2=CC(=C(CC12C)C(=O)C)O)Br)O

Origin of Product

United States

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